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molecular formula C7H8O3 B8790682 2-(Furan-3-yl)-1,3-dioxolane CAS No. 28872-87-9

2-(Furan-3-yl)-1,3-dioxolane

Cat. No. B8790682
M. Wt: 140.14 g/mol
InChI Key: HQVYIOAFZUFHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795255B2

Procedure details

As depicted in Scheme 13 above, a mixture of furan-3-carbaldehyde (1.20 mol), ethylene glycol (1.32 mol), p-toluenesulfonic acid (4.6 grams, 0.024 mol) and benzene (100 ml) is heated to reflux for 19 hours in a 500 ml round-bottomed flask fitted with a Dean-Stark trap, while water are removed from the mixture by azeotropic distillation. Once water ceases to condense, the reaction mixture is washed with saturated sodium bicarbonate (NaHCO3, 200 ml). The combined organic phase is washed with water (100 ml) and saturated sodium chloride (NaCl, 100 ml), dried over MgSO4, and then concentrated a rotary evaporator. The residual paste is purified by distillation at 80° C. and 10 Torr (1333 pascals).
Quantity
1.2 mol
Type
reactant
Reaction Step One
Quantity
1.32 mol
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([CH:6]=[O:7])=[CH:2]1.[CH2:8](O)[CH2:9][OH:10].C1(C)C=CC(S(O)(=O)=O)=CC=1.C1C=CC=CC=1>O>[O:1]1[CH:5]=[CH:4][C:3]([CH:6]2[O:10][CH2:9][CH2:8][O:7]2)=[CH:2]1

Inputs

Step One
Name
Quantity
1.2 mol
Type
reactant
Smiles
O1C=C(C=C1)C=O
Name
Quantity
1.32 mol
Type
reactant
Smiles
C(CO)O
Name
Quantity
4.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 19 hours in a 500 ml round-bottomed flask
Duration
19 h
CUSTOM
Type
CUSTOM
Details
are removed from the mixture by azeotropic distillation
CUSTOM
Type
CUSTOM
Details
Once water ceases to condense
WASH
Type
WASH
Details
the reaction mixture is washed with saturated sodium bicarbonate (NaHCO3, 200 ml)
WASH
Type
WASH
Details
The combined organic phase is washed with water (100 ml) and saturated sodium chloride (NaCl, 100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residual paste is purified by distillation at 80° C.

Outcomes

Product
Name
Type
Smiles
O1C=C(C=C1)C1OCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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